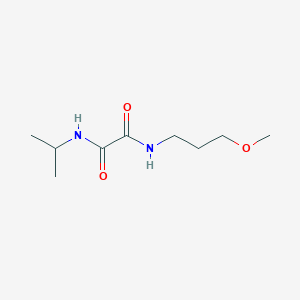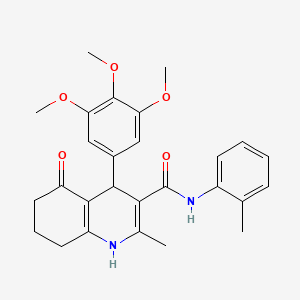![molecular formula C22H19NO B5096471 (2E)-1-(biphenyl-4-yl)-3-[(2-methylphenyl)amino]prop-2-en-1-one](/img/structure/B5096471.png)
(2E)-1-(biphenyl-4-yl)-3-[(2-methylphenyl)amino]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(biphenyl-4-yl)-3-[(2-methylphenyl)amino]prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(biphenyl-4-yl)-3-[(2-methylphenyl)amino]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between biphenyl-4-carbaldehyde and 2-methylphenylamine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired chalcone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(biphenyl-4-yl)-3-[(2-methylphenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
(2E)-1-(biphenyl-4-yl)-3-[(2-methylphenyl)amino]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of (2E)-1-(biphenyl-4-yl)-3-[(2-methylphenyl)amino]prop-2-en-1-one involves its interaction with various molecular targets. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The specific pathways and targets involved depend on the context of its application, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one: Similar structure with a bromine substituent.
(E)-1-(4-methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one: Similar structure with a methoxy substituent.
(E)-1-(4-nitrophenyl)-3-(2-methylphenyl)prop-2-en-1-one: Similar structure with a nitro substituent.
Uniqueness
The uniqueness of (2E)-1-(biphenyl-4-yl)-3-[(2-methylphenyl)amino]prop-2-en-1-one lies in its specific substitution pattern and the presence of the biphenyl moiety. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other chalcones with different substituents.
Properties
IUPAC Name |
(E)-3-(2-methylanilino)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO/c1-17-7-5-6-10-21(17)23-16-15-22(24)20-13-11-19(12-14-20)18-8-3-2-4-9-18/h2-16,23H,1H3/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURREQSNPUNPHF-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chloro-2-methylphenoxy)-N-[4-(N-2-furoylethanehydrazonoyl)phenyl]propanamide](/img/structure/B5096394.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B5096398.png)
![N-methyl-N-{[1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)-1H-tetrazol-5-yl]methyl}-2-propanamine](/img/structure/B5096409.png)


![5-BENZYL-2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-4,6(1H,5H)-PYRIMIDINEDIONE](/img/structure/B5096425.png)
![3-chloro-4-({1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B5096433.png)
![N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B5096436.png)

![4-[5-[2-(4-Carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxy-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B5096456.png)
![2-[3-(2,6-dimethoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5096462.png)
![1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5096479.png)
![1-(3-fluorobenzyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5096482.png)
![N-(4-fluorophenyl)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide](/img/structure/B5096494.png)
